molecular formula C6H12ClNO2 B14324375 1-Chloroethyl propan-2-ylcarbamate CAS No. 105965-77-3

1-Chloroethyl propan-2-ylcarbamate

Cat. No.: B14324375
CAS No.: 105965-77-3
M. Wt: 165.62 g/mol
InChI Key: AIDAPNHQSIQIMD-UHFFFAOYSA-N
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Description

1-Chloroethyl propan-2-ylcarbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry. This compound is characterized by the presence of a chloroethyl group and a propan-2-ylcarbamate moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloroethyl propan-2-ylcarbamate typically involves the reaction of 1-chloroethanol with isopropyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

1-Chloroethanol+Isopropyl isocyanate1-Chloroethyl propan-2-ylcarbamate\text{1-Chloroethanol} + \text{Isopropyl isocyanate} \rightarrow \text{this compound} 1-Chloroethanol+Isopropyl isocyanate→1-Chloroethyl propan-2-ylcarbamate

The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to prevent any side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the production process. The final product is typically purified through distillation or recrystallization to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-Chloroethyl propan-2-ylcarbamate undergoes several types of chemical reactions, including:

    Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, leading to the formation of various derivatives.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.

    Oxidation: The compound can undergo oxidation reactions to form different oxidized products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like ethanol or acetonitrile.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved using sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions to achieve the desired oxidation.

Major Products Formed

    Substitution Reactions: Various substituted carbamates are formed depending on the nucleophile used.

    Hydrolysis: The major products are isopropylamine and 1-chloroethanol.

    Oxidation: Oxidized derivatives of the original compound are formed, which can vary based on the specific oxidizing agent and conditions used.

Scientific Research Applications

1-Chloroethyl propan-2-ylcarbamate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential use as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of pesticides, herbicides, and other agrochemicals due to its effectiveness in controlling pests and weeds.

Mechanism of Action

The mechanism of action of 1-Chloroethyl propan-2-ylcarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by forming covalent bonds with their active sites, leading to a decrease in their catalytic activity. This inhibition can result in various biological effects, depending on the specific enzyme targeted. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Ethyl carbamate: Similar in structure but lacks the chloroethyl group.

    Methyl carbamate: Another related compound with a simpler structure.

    Isopropyl carbamate: Similar to 1-Chloroethyl propan-2-ylcarbamate but without the chloroethyl group.

Uniqueness

This compound is unique due to the presence of both the chloroethyl and propan-2-ylcarbamate groups, which confer distinct chemical properties and reactivity. This combination allows for specific interactions with molecular targets and enables its use in a wide range of applications, from chemical synthesis to biological research.

Properties

CAS No.

105965-77-3

Molecular Formula

C6H12ClNO2

Molecular Weight

165.62 g/mol

IUPAC Name

1-chloroethyl N-propan-2-ylcarbamate

InChI

InChI=1S/C6H12ClNO2/c1-4(2)8-6(9)10-5(3)7/h4-5H,1-3H3,(H,8,9)

InChI Key

AIDAPNHQSIQIMD-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)OC(C)Cl

Origin of Product

United States

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